4-Nitrobenzoic acid

Übersicht

Beschreibung

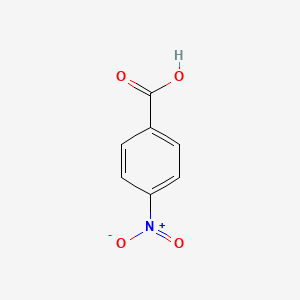

4-Nitrobenzoic acid is an organic compound with the molecular formula C₇H₅NO₄. It appears as a pale yellow crystalline solid and is known for its role as a precursor in the synthesis of various other compounds, including 4-nitrobenzoyl chloride, which is used in the production of the anesthetic procaine and folic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Nitrobenzoic acid can be synthesized through the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent, which offers improved para/ortho selectivity due to the steric protection provided by the polymer backbone .

Industrial Production Methods: In industrial settings, this compound is commonly produced by the oxidation of 4-nitrotoluene with molecular oxygen. This process can yield the acid in high purity and is efficient for large-scale production .

Analyse Chemischer Reaktionen

a) Oxidation of 4-Nitrotoluene

-

Reagents : Oxygen or sodium dichromate (Na₂Cr₂O₇) under acidic conditions .

-

Mechanism : The methyl group in 4-nitrotoluene is oxidized to a carboxylic acid.

b) Oxidation of 4-Nitrobenzyl Alcohol

-

Reagents : Gold oxide (Au₂O₃), silver oxide (Ag₂O), copper oxide (CuO), oxygen, and sodium hydroxide (NaOH) in water at 42°C for 16 hours .

-

Conditions : Optimized for catalytic efficiency and selectivity .

| Substrate | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| 4-Nitrotoluene | O₂ or Na₂Cr₂O₇/H⁺ | Not specified | >90% |

| 4-Nitrobenzyl alcohol | Au₂O₃, Ag₂O, CuO, O₂, NaOH | 42°C | 90% |

Reduction to 4-Aminobenzoic Acid

The nitro group undergoes reduction to form 4-aminobenzoic acid, a precursor for pharmaceuticals like procaine:

Conversion to 4-Nitrobenzoyl Chloride

The carboxylic acid group reacts with chlorinating agents:

a) N-Oxygenation by AurF Enzyme

-

Enzyme : AurF from Streptomyces thioluteus oxidizes 4-aminobenzoic acid to this compound during aureothin biosynthesis .

-

Conditions : pH 7.5–8.0, optimized for biocatalytic applications .

-

Significance : Rare enzymatic nitro group formation in natural product synthesis .

b) Microbial Degradation

-

Organism : Burkholderia cepacia strain PB4 degrades 4-nitrobenzoate alongside 4-aminobenzoate in batch cultures .

-

Pathway : Sequential reduction and deamination, with complete mineralization under optimized conditions .

Hazard and Reactivity Data

Research Highlights

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Nitrobenzoic acid is primarily recognized as a precursor in the synthesis of important pharmaceutical compounds.

- Precursor for Local Anesthetics : 4-NBA is a key intermediate in the production of procaine (novocaine), a widely used local anesthetic. Its esterification with ethanol yields ethyl 4-nitrobenzoate, which can be further transformed into procaine .

- Synthesis of Folic Acid : It serves as a precursor for the synthesis of folic acid, an essential vitamin involved in DNA synthesis and repair .

- Antimicrobial Activity : Studies have shown that derivatives of 4-NBA exhibit antimicrobial properties. For instance, compounds synthesized from 4-NBA have demonstrated activity against various bacterial strains, indicating potential for development into new antibiotics .

Industrial Applications

This compound finds use in various industrial processes.

- Dyes and Pigments : It is utilized in the manufacture of dyes and pigments due to its ability to undergo various chemical transformations, making it valuable in the textile industry .

- Polymer Production : 4-NBA is used as a monomer in the production of polymeric materials. Its derivatives can enhance the properties of polymers, making them suitable for specific applications such as coatings and adhesives .

Research and Development

Research on 4-NBA has led to significant findings in chemistry and biology.

- Metabolic Studies : Investigations into the metabolism of 4-NBA have revealed its conversion into various metabolites in vivo. For example, studies using HPLC have analyzed the metabolic pathways of 4-NBA in rats, providing insights into its pharmacokinetics and potential toxicity .

- Toxicological Research : Long-term studies have indicated that 4-NBA may pose carcinogenic risks under certain conditions. An oral carcinogenicity study showed increased incidences of adenomas in female rats exposed to high doses over extended periods, highlighting the need for caution in its use .

Data Summary

Case Studies

- Esterification Process : A recent study demonstrated an environmentally friendly method for synthesizing ethyl 4-nitrobenzoate from 4-NBA using ultradispersed zeolite catalysts under ultrasound irradiation. This method enhances yield while minimizing environmental impact .

- Carcinogenicity Study : A comprehensive two-year study evaluated the long-term effects of 4-NBA on rats. The findings indicated significant health risks associated with high doses, underscoring the importance of regulatory measures when handling this compound .

Wirkmechanismus

The mechanism of action of 4-nitrobenzoic acid involves its participation in various biochemical pathways. For instance, during metabolism, the nitro group is reduced to form 4-hydroxyaminobenzoic acid and 4-aminobenzoic acid . These metabolites can further participate in biochemical reactions, influencing various molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

- Benzoic acid

- Nitrobenzene

- Anthranilic acid

- 3,5-Dinitrobenzoic acid

- 3-Nitrobenzoic acid

- 2-Nitrobenzoic acid

Comparison: 4-Nitrobenzoic acid is unique due to its specific nitro group position, which influences its reactivity and applications. Compared to benzoic acid, the presence of the nitro group in this compound makes it more reactive in electrophilic substitution reactions. Nitrobenzene, on the other hand, lacks the carboxyl group, making its chemical behavior different from that of this compound .

Biologische Aktivität

4-Nitrobenzoic acid (4-NBA) is an aromatic compound with significant biological activities. This article explores its pharmacological properties, toxicological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a nitro group () attached to a benzoic acid structure. Its chemical structure is pivotal in determining its biological activity, influencing interactions with biological macromolecules.

Carcinogenicity and Mutagenicity

Research indicates that 4-NBA exhibits mutagenic properties. In bacterial assays, it was found to be mutagenic, while clastogenic effects were observed in Chinese hamster ovary (CHO) cells but not in bone marrow cells of Chinese hamsters or peripheral erythrocytes of mice . A two-year carcinogenicity study revealed an increase in adenomas in the clitoral gland of female rats at doses of 125 mg/kg body weight per day . The no-observed-adverse-effect level (NOAEL) was determined to be 70 mg/kg body weight per day .

Hematological Effects

In a 13-week study, significant changes in hematological parameters were noted, including increased reticulocyte counts and decreased erythrocyte counts, hemoglobin levels, and hematocrit values at doses exceeding 660 mg/kg body weight per day . These findings suggest potential regenerative anemia associated with high-dose exposure.

Anticancer Properties

Recent investigations into the anticancer activity of 4-NBA derivatives have shown promising results. Complexes involving nitrobenzoic acid demonstrated significant cytotoxicity against various cancer cell lines, functioning similarly to cisplatin by binding to DNA and inhibiting replication . The half-maximal inhibitory concentration (IC50) values indicated that these complexes are more effective than free ligands against tumor cells .

Antimicrobial Activity

4-NBA exhibits notable antimicrobial properties. Studies have reported its effectiveness against various pathogens, including bacteria and fungi. Hydrazide-hydrazones derived from 4-NBA displayed significant antibacterial, antifungal, antitubercular, and anti-inflammatory activities .

Metabolism and Pharmacokinetics

The metabolism of 4-NBA involves reduction to 4-aminobenzoic acid, mediated by liver microsomes. The reduction rates vary across species; for instance, male Sprague-Dawley rats exhibited higher reductase activity compared to females . Additionally, the enzyme activities involved in its metabolism were detected in human fetal liver and intestinal microsomes, indicating potential developmental implications .

Case Studies

- Carcinogenicity Study : A two-year study on rats showed that exposure to 5,000 ppm of 4-NBA resulted in lower incidences of mononuclear cell leukemia compared to control groups, suggesting a complex interaction between dose and cancer risk .

- Anticancer Activity : In vitro studies using breast cancer cell lines demonstrated that increasing concentrations of nitrobenzoate complexes led to a decrease in viable cell counts, confirming their potential as anticancer agents .

Summary Table of Biological Activities

Q & A

Q. Basic: How is 4-nitrobenzoic acid utilized as an internal standard in GC-MS metabolomics studies?

Answer:

this compound serves as an internal standard in GC-MS metabolomics for data normalization. During sample preparation, it is added to correct for variability in extraction efficiency and instrument response. Raw data from GC-MS is pre-processed using software (e.g., Leco Statistical Compare) and normalized by the internal standard to account for batch effects. Subsequent log transformation and statistical analyses (e.g., t-tests, fold-change calculations) are applied to identify significant metabolites .

Table 1: Normalization Steps in GC-MS Metabolomics

| Step | Purpose | Tools/Methods |

|---|---|---|

| Internal Standard Addition | Correct extraction/instrument variability | This compound (fixed concentration) |

| Pre-processing | Peak alignment, noise reduction | Leco Statistical Compare |

| Normalization | Batch effect correction | Log transformation (MetaboAnalyst 4.0) |

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Key protocols include:

- Personal Protective Equipment (PPE): Non-permeable gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Storage: Keep in airtight containers away from oxidizers (e.g., HNO₃, H₂SO₄) to prevent reactive degradation .

- Disposal: Follow EPA/REACH guidelines; incinerate via licensed hazardous waste facilities .

- Emergency Measures: Immediate rinsing for skin/eye exposure and medical consultation for ingestion .

Q. Basic: What is the optimized synthetic route for this compound via benzoic acid nitration?

Answer:

The synthesis involves nitrating benzoic acid using concentrated HNO₃ and H₂SO₄ under controlled conditions:

Temperature: Maintain 45–50°C to favor para-isomer formation over ortho byproducts.

Acid Ratio: A 1:2 molar ratio of HNO₃ to H₂SO₄ maximizes nitronium ion (NO₂⁺) generation.

Workup: Neutralize with NaHCO₃, followed by recrystallization from ethanol/water to isolate pure para-nitrobenzoic acid .

Q. Advanced: How does the Abraham solvation model predict this compound solubility in organic solvents?

Answer:

The Abraham model correlates solubility with solute descriptors:

- Descriptors for this compound:

Methodology:

Input descriptors into linear solvation energy relationships (LSERs) for log P (partition coefficient) and log L (gas-solvent partition).

Validate predictions against experimental solubility in 19 alcohols, ethers, and esters.

Refine using regression tools (e.g., Microsoft Solver) to minimize deviations (<0.088 log units) .

Table 2: Predicted vs. Experimental Solubility in Select Solvents

| Solvent | log P (Predicted) | log P (Experimental) | Deviation |

|---|---|---|---|

| 3-Methyl-1-butanol | 1.792 | 1.81 | 0.018 |

| 2-Pentanol | 1.830 | 1.85 | 0.020 |

Q. Advanced: How do enzymatic and chemical reduction pathways for this compound compare in efficiency and mechanism?

Answer:

Chemical Reduction (Sn/HCl):

- Converts -NO₂ to -NH₂ in acidic conditions (e.g., stepwise nitro → hydroxylamine → amine intermediates).

- Drawbacks: Harsh conditions, low selectivity, toxic byproducts (e.g., NOx) .

Enzymatic Reduction (L. plantarum PnbA):

- NADPH-dependent reductase selectively reduces nitro groups to hydroxylamines.

- Kinetic Parameters (Michaelis-Menten):

- Advantages: Ambient pH/temperature, minimal side products (confirmed via HPLC-MS) .

Q. Advanced: How does this compound surface modification enhance UV photodetector performance?

Answer:

this compound (NBA) forms self-assembled monolayers (SAMs) on TiO₂/Spiro-OMeTAD heterointerfaces, enhancing dipole moments (calculated: 6.2 D). This improves charge separation and reduces recombination, boosting responsivity by 70% (64 mA/W at 380 nm). Comparative studies with 4-chloro/methoxybenzoic acid show NBA’s superior electron-withdrawing -NO₂ group stabilizes interfacial energy levels .

Methodological Insight:

Eigenschaften

IUPAC Name |

4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLNPYWUJOZPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4, Array | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35363-49-6 (silver salt), 3847-57-2 (hydrochloride salt) | |

| Record name | 4-Nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020966 | |

| Record name | 4-Nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrobenzoic acid appears as odorless pale yellow crystals. (NTP, 1992), Liquid; Pellets or Large Crystals, Yellowish-white solid; [Hawley] Yellow crystalline powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS. | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

396 °F (NTP, 1992), 202 °C, 201 °C c.c. | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 79 °F (NTP, 1992), SOL IN ALCOHOL, HOT WATER, Insoluble in cold water, One gram dissolves in 2380 mL water, 110 mL alcohol, 12 mL methanol, 150 mL chloroform, 45 mL ether, 20 mL acetone; slightly soluble in benzene, carbon disulfide; insol in petroleum ether., In water, 200 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.03 (poor) | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.55 at 90 °F (NTP, 1992) - Denser than water; will sink, 1.5997, 1.61 g/cm³ | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000253 [mmHg], Vapor pressure, Pa at 50 °C: 1 | |

| Record name | 4-Nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic leaf from water crystallization, Monoclinic leaflets, plates from benzene crystallization, Colorless crystals, Yellow-white crystals | |

CAS No. |

62-23-7 | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83NWR61OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

468 °F (NTP, 1992), Sublimes, 242 °C | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.